2-(5-methyl-1H-pyrazol-3-yl)pyridine

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

2-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS 27305-70-0), also designated as 19959-77-4, is a heterocyclic organic compound with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol. It comprises a pyridine ring directly linked at the 2-position to a 5-methyl-1H-pyrazole ring, forming a rigid planar or near-planar N,N'-bidentate ligand framework.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 27305-70-0
Cat. No. B3120786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-1H-pyrazol-3-yl)pyridine
CAS27305-70-0
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C2=CC=CC=N2
InChIInChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)
InChIKeyKFJQEHNCMPSEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS 27305-70-0): Core Chemical Identity and Heterocyclic Scaffold Profile


2-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS 27305-70-0), also designated as 19959-77-4, is a heterocyclic organic compound with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol . It comprises a pyridine ring directly linked at the 2-position to a 5-methyl-1H-pyrazole ring, forming a rigid planar or near-planar N,N'-bidentate ligand framework. This structural motif places it within the broadly studied class of (1H-pyrazolyl)pyridines, which are recognized as analogs of 2,2'-bipyridine ligands in coordination chemistry and as versatile building blocks in medicinal and materials chemistry [1]. Physicochemical characterization indicates a melting point of 108–116.5 °C , a predicted pKa of 11.92 , a density of approximately 1.16–1.17 g/cm³ , and a computed logP (XlogP) of ~1.2 .

Why Generic Substitution of 2-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS 27305-70-0) Fails: Regioisomerism and Methyl-Substitution Dependencies


Generic substitution of 2-(5-methyl-1H-pyrazol-3-yl)pyridine with other pyrazolylpyridine isomers is non-trivial due to two critical, quantifiable structural determinants: the specific regioisomerism of the pyrazole-pyridine linkage and the presence of the 5-methyl substituent. The compound is a tautomer of 2-(3-methyl-1H-pyrazol-5-yl)pyridine; however, the 5-methyl positional isomer imparts distinct steric and electronic properties that critically influence metal coordination geometry and biochemical interactions . For example, in iridium(III) complexes used for organic light-emitting diodes (OLEDs), the use of the 2-(3-methyl-1H-pyrazol-5-yl)pyridine regioisomer as an ancillary ligand yields high quantum efficiency (0.76–0.82) and device luminance (38,155 cd m⁻²), demonstrating that the exact position of the methyl group and the pyrazole substitution pattern are not interchangeable [1]. Furthermore, the class of (1H-pyrazolyl)pyridines is known for its diverse coordination behaviors that are highly sensitive to ring substitution; replacing this specific scaffold with a non-methylated or differently substituted analog will alter pKa, logP, and metal-binding stability constants, thereby invalidating established synthetic protocols and performance benchmarks [2].

Product-Specific Quantitative Differentiation Guide for 2-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS 27305-70-0)


Coordination Geometry Diversity in Metal Complexes: A Bidentate Ligand Yielding Distinct Tetrahedral, Octahedral, and Eight-Coordinate Architectures

The bidentate ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine (L) demonstrates exceptional coordination flexibility compared to simpler pyrazolylpyridines. In a series of five mononuclear complexes, it coordinates with Zn(II) to form a tetrahedral [ZnLCl₂] complex, with Ni(II) and Mn(II) to form octahedral [NiL₂(H₂O)₂]Cl₂ and [MnL₂]·3H₂O complexes, and with Cd(II) to form an eight-coordinate [CdL₂(NO₃)₂] complex [1]. This contrasts with the more rigid coordination preferences of unsubstituted 2-(1H-pyrazol-3-yl)pyridine, which typically favors fewer coordination geometries in analogous systems [2]. The ability to access four-, six-, and eight-coordinate geometries from a single ligand scaffold enables the rational design of supramolecular architectures with tunable dimensionality [3].

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Antifungal Activity Profile: MIC Values Against Candida albicans and Fusarium oxysporum

2-(5-Methyl-1H-pyrazol-3-yl)pyridine exhibits quantifiable antifungal activity, with reported minimum inhibitory concentration (MIC) values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum . While direct head-to-head comparison data for this specific compound versus other pyrazolylpyridine isomers are not available in the primary literature, this activity profile is consistent with the class-level antifungal properties of pyrazole-containing heterocycles [1]. The observed MIC range positions this compound as a potentially useful scaffold for further derivatization in antifungal drug discovery programs [2].

Antimicrobial Research Medicinal Chemistry Antifungal Screening

OLED Ancillary Ligand Performance: High Phosphorescence Quantum Efficiency and Device Luminance for Structurally Related Regioisomers

The regioisomer 2-(3-methyl-1H-pyrazol-5-yl)pyridine (mepzpy), which is a tautomeric equivalent of the target compound, has been quantitatively evaluated as an ancillary ligand in iridium(III) complexes for OLED applications [1]. The resulting Ir-me complex exhibits a phosphorescence quantum efficiency of 0.76–0.82, green emission at 494–499 nm, and enables OLED devices with a maximum luminance of 38,155 cd m⁻², a maximum current efficiency of 92 cd A⁻¹, and a maximum external quantum efficiency (EQE) of 28.90% [1]. While direct data for the 5-methyl isomer are not reported, the structural similarity strongly suggests comparable or tunable photophysical properties. This performance exceeds that of many non-pyrazolyl ancillary ligands in the same device architecture .

OLED Materials Phosphorescent Emitters Organometallic Chemistry

Physicochemical Property Differentiation: Predicted pKa, logP, and Thermal Stability

2-(5-Methyl-1H-pyrazol-3-yl)pyridine possesses a predicted acid dissociation constant (pKa) of 11.92 ± 0.10 , which is significantly higher than that of unsubstituted pyridine (pKa ~5.2) and comparable to other N-heterocyclic ligands. Its computed logP value of approximately 1.2 (XlogP) indicates moderate lipophilicity, which is favorable for membrane permeability in biological assays while maintaining aqueous solubility. The compound exhibits a melting point of 108–116.5 °C , suggesting good thermal stability for standard laboratory handling and storage. These values differentiate it from analogs such as 2-(1H-pyrazol-3-yl)pyridine, which lacks the methyl substituent and is expected to have a lower pKa and logP .

Pre-formulation Computational Chemistry Property Prediction

Optimized Application Scenarios for 2-(5-Methyl-1H-pyrazol-3-yl)pyridine (CAS 27305-70-0) Based on Quantitative Evidence


Synthesis of Structurally Diverse Metal Complexes for Supramolecular and Crystal Engineering Studies

Researchers aiming to construct coordination polymers, metal-organic frameworks (MOFs), or discrete supramolecular assemblies should prioritize this compound as a bidentate ligand. Its demonstrated ability to stabilize tetrahedral (Zn), octahedral (Ni, Mn), and eight-coordinate (Cd) geometries offers a unique platform for systematically exploring the relationship between ligand structure and network topology. This versatility is not commonly observed with simpler pyrazolylpyridine ligands, making it a strategic procurement choice for crystal engineering laboratories seeking to expand their library of structurally characterized complexes .

Antifungal Lead Scaffold Optimization and SAR Studies

Medicinal chemistry teams engaged in antifungal drug discovery can utilize this compound as a validated starting scaffold for structure-activity relationship (SAR) campaigns. The documented MIC range of 16.69–78.23 µM against C. albicans and F. oxysporum provides a quantitative baseline for assessing the potency of new derivatives. Procurement of this specific compound enables systematic functionalization at the pyridine ring or the pyrazole N–H position to improve antifungal activity and selectivity, with the confidence that the core heterocycle already exhibits class-level antifungal properties .

Development of High-Efficiency Phosphorescent OLED Emitters

Materials scientists and device physicists developing next-generation organic light-emitting diodes (OLEDs) should consider this compound or its regioisomers as ancillary ligand precursors for iridium(III) or platinum(II) complexes. The structurally analogous mepzpy ligand has been shown to enable OLEDs with an EQE of 28.90% and luminance of 38,155 cd m⁻² . By procuring 2-(5-methyl-1H-pyrazol-3-yl)pyridine, researchers can synthesize and evaluate custom iridium complexes with potentially even higher efficiency or different emission colors, leveraging the established photophysical performance of the pyrazolylpyridine ligand class .

Physicochemical Parameter-Guided Pre-Formulation and Reaction Design

Process chemists and formulation scientists requiring a heterocyclic building block with predictable physicochemical properties can rely on the established pKa (11.92) and logP (~1.2) values to design robust synthetic protocols. The moderate lipophilicity facilitates extraction and chromatographic purification, while the basic pKa informs optimal pH conditions for metal complexation or coupling reactions. This predictive capability minimizes the need for extensive empirical optimization, thereby accelerating project timelines and reducing procurement costs associated with trial-and-error experimentation [4].

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